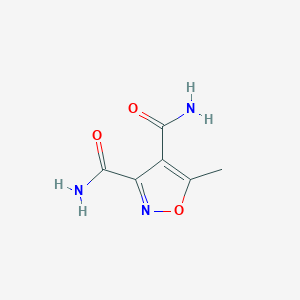

5-Methylisoxazole-3,4-dicarboxamide

Description

Contextual Background of Substituted Isoxazoles in Heterocyclic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This unique arrangement imparts distinct electronic properties, making the isoxazole (B147169) ring a valuable component in the design of novel molecules. The versatility of the isoxazole core allows for the introduction of various substituents at different positions, leading to a wide range of derivatives with tailored chemical and physical properties. nih.govnih.gov

The synthesis of substituted isoxazoles has been an active area of research for over a century, with numerous methods developed to construct this heterocyclic system. nih.gov These methods often involve cycloaddition reactions, condensations, and rearrangements, providing access to a diverse library of isoxazole-containing compounds. nih.govnih.gov The ability to functionalize the isoxazole ring at multiple positions is crucial for fine-tuning the properties of the resulting molecules for specific applications. nih.govrsc.org

Substituted isoxazoles are found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgmdpi.com This has made them attractive targets for medicinal chemists in the development of new therapeutic agents. nih.govmdpi.com

Significance of 5-Methylisoxazole-3,4-dicarboxamide as a Molecular Scaffold in Academic Investigations

This compound is a derivative of the isoxazole family that has emerged as a significant molecular scaffold in chemical research. Its structure features a methyl group at the 5-position and two carboxamide groups at the 3- and 4-positions of the isoxazole ring. These carboxamide functionalities provide key points for further chemical modification, allowing for the construction of more complex molecules.

The arrangement of the functional groups on the this compound scaffold makes it a valuable building block for creating libraries of compounds for screening in various research areas. The dicarboxamide feature, in particular, offers opportunities for creating derivatives with diverse structural motifs and potential interaction points with biological targets.

Research has shown that modifications to the carboxamide groups can lead to compounds with a range of biological activities. For instance, the related 5-methylisoxazole-3-carboxamide (B1215236) scaffold has been investigated for its potential in developing new therapeutic agents. nih.govresearchgate.net

Overview of Research Areas and Objectives in this compound Studies

The primary research interest in this compound and its derivatives lies in their potential applications in medicinal chemistry and materials science. The main objectives of these studies often revolve around the synthesis of novel derivatives and the evaluation of their biological or material properties.

In the realm of medicinal chemistry, researchers are exploring the use of the this compound scaffold to design and synthesize new compounds with potential therapeutic applications. This includes the development of agents with anti-inflammatory, and other pharmacological activities. For example, the related compound leflunomide, a 5-methylisoxazole-4-carboxamide (B3392548) derivative, is a known disease-modifying antirheumatic drug. nih.gov

The structural features of this compound also make it an interesting candidate for the development of new materials. The ability to form hydrogen bonds and participate in other intermolecular interactions through its carboxamide groups could lead to the creation of supramolecular assemblies with unique properties.

Below is a table summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| This compound | 400077-37-4 bldpharm.com | C6H7N3O3 | Molecular Scaffold |

| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 sigmaaldrich.comsigmaaldrich.combldpharm.comsigmaaldrich.com | C5H5NO3 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com | Synthesis of derivatives |

| 5-Methylisoxazole-3-carboxamide | Not Available | C5H6N2O2 | Medicinal Chemistry |

| Leflunomide | 75706-12-6 | C12H9F3N2O2 | Antirheumatic Drug nih.gov |

| 5-Methylisoxazole-3,4-dicarboxylic acid | 198135-45-4 bldpharm.com | C6H5NO5 | Chemical Synthesis |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Not Available | C5H6N2O3 | Peptide Synthesis mdpi.comnih.gov |

| 5-Methyl-3-isoxazolamine | 1072-67-9 nih.gov | C4H6N2O nih.gov | Chemical Synthesis |

| Methyl 5-methylisoxazole-3-carboxylate-d4 | 2517728-88-8 medchemexpress.com | C6H3D4NO3 medchemexpress.com | Isotope-Labeled Compound |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-2-3(5(7)10)4(6(8)11)9-12-2/h1H3,(H2,7,10)(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPNRCBWTDXXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylisoxazole 3,4 Dicarboxamide and Its Analogues

Classical Approaches to Isoxazole (B147169) Core Synthesis

The foundational methods for synthesizing the isoxazole ring system have been well-established and continue to be widely used. These classical approaches provide reliable access to a variety of substituted isoxazoles.

Cyclocondensation Reactions of Beta-Dicarbonyl Compounds with Hydroxylamine (B1172632) Derivatives

A primary and conventional method for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine or its salts. researchgate.netyoutube.com This reaction proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com The regioselectivity of this reaction, which determines the substitution pattern on the final isoxazole, can be influenced by the nature of the substituents on the β-dicarbonyl compound. researchgate.net For instance, the reaction of β-enamino diketones with hydroxylamine can lead to the formation of regioisomeric isoxazoles. researchgate.net The use of ionic liquids as a reaction medium has been explored to develop a more environmentally friendly synthesis of 3,5-disubstituted isoxazoles via this method. nih.gov

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes is a highly effective and versatile method for the synthesis of isoxazoles. nih.govmdpi.comnih.govresearchgate.net This [3+2] cycloaddition is a powerful tool for constructing the five-membered heterocyclic ring with a high degree of regioselectivity. mdpi.com Nitrile oxides, which are often generated in situ from aldoximes or other precursors, react with a variety of alkynes to yield highly substituted isoxazoles. mdpi.commdpi.com The regioselectivity of the cycloaddition is governed by both steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. mdpi.com This method is particularly useful for synthesizing isoxazoles with specific substitution patterns that may be difficult to achieve through other routes. mdpi.com Non-conventional reaction conditions, such as the use of green solvents, microwave irradiation, and ultrasound, have been investigated to improve the efficiency and environmental friendliness of these reactions. nih.gov

Multi-Component Reaction (MCR) Strategies for Functionalized Isoxazoles

Multi-component reactions (MCRs) have emerged as powerful strategies for the efficient and diversity-oriented synthesis of functionalized isoxazoles. nih.govmdpi.com These reactions involve the combination of three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. mdpi.com MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov For example, a one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride has been used to synthesize isoxazole derivatives. nih.gov Another MCR approach involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford 5-amino-isoxazole-4-carbonitriles. researchgate.netnih.gov These strategies provide a convergent and efficient route to a wide range of functionalized isoxazoles.

Targeted Synthesis of 5-Methylisoxazole-3,4-dicarboxamide

The synthesis of the specific compound this compound requires a targeted approach, often starting from a pre-formed isoxazole core with appropriate functional groups that can be converted to the desired carboxamide moieties.

Preparation from Isoxazole-3,4-dicarboxylic Acid Precursors

A common strategy for the synthesis of this compound involves the use of a corresponding isoxazole-3,4-dicarboxylic acid or its ester derivative as a key precursor. For instance, 5-methylisoxazole-4-carboxylic acid is a known intermediate in the synthesis of various compounds. researchgate.net A general route to such precursors can involve the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride (B1165640) to form an intermediate, which is then cyclized with hydroxylamine sulfate (B86663) to yield ethyl 5-methylisoxazole-4-carboxylate. google.comgoogle.com This ester can then be hydrolyzed to the corresponding carboxylic acid. google.comgoogle.com Similarly, 5-methylisoxazole-3-carboxylic acid can be synthesized and serves as a reactant for further derivatization. sigmaaldrich.combldpharm.com The dicarboxylic acid precursor, once obtained, can then be converted to the dicarboxamide.

Derivatization of Carboxylic Ester Moieties to Carboxamides

The conversion of carboxylic acid or ester functionalities on the isoxazole ring to carboxamides is a crucial step in the synthesis of this compound. This transformation is typically achieved through an amidation reaction. The carboxylic acid can be activated, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or bis(trichloromethyl) carbonate. google.comgoogle.comgoogle.com The resulting acyl chloride is then reacted with an appropriate amine to form the carboxamide. nih.govresearchgate.net Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activator like N,N-dimethylaminopyridine (DMAP), can also be used to directly couple the carboxylic acid with an amine. nih.govthermofisher.com The synthesis of symmetric bis(imidazole-4,5-dicarboxamides) has been achieved by reacting diamines with acyl imidazole (B134444) intermediates, a strategy that could be conceptually adapted for isoxazole systems. nih.gov

Regioselective Functionalization at Ring Positions (e.g., C3, C4, C5)

The ability to selectively introduce substituents at specific positions of the isoxazole ring is crucial for developing analogues of this compound with tailored properties.

The regioselectivity of isoxazole synthesis is often directed by the choice of starting materials and reaction conditions. For instance, the reaction of β-enamino diketones with hydroxylamine hydrochloride can lead to different regioisomeric isoxazoles by varying the solvent, using a Lewis acid catalyst, or modifying the structure of the β-enamino diketone. nih.govrsc.org This allows for the controlled synthesis of 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov

One common and powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. mdpi.comnih.gov The regioselectivity of this reaction can be controlled to produce specific substitution patterns. For example, the reaction of halogenoximes with vinylphosphonates bearing a leaving group can yield either 3,5- or 3,4-disubstituted isoxazoles with good yields. rsc.org

Furthermore, the synthesis of 3,5-disubstituted isoxazoles can be achieved with high regioselectivity through a one-pot, three-step procedure involving the copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes. organic-chemistry.org Another approach involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov

The functionalization of pre-formed isoxazole rings is another strategy. For instance, trisubstituted isoxazoles can be synthesized from propargylic alcohols through a four-step sequence using iron and palladium catalysts. nih.gov

A study on the synthesis of 5-fluoroalkyl-substituted isoxazoles demonstrated the regioselective formation of 3,5-disubstituted derivatives through a metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes. nih.gov The regioselectivity in this case is thought to be governed by steric factors, where the transition state leading to the desired 3,5-disubstituted product is favored over the one that would form the 3,4-disubstituted isomer due to less steric repulsion. nih.gov

The table below summarizes various methods for the regioselective synthesis of isoxazole derivatives.

| Method | Reactants | Products | Key Features |

| Cyclocondensation | β-enamino diketones, hydroxylamine hydrochloride | 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles | Regioselectivity controlled by solvent, Lewis acid, or substrate structure. nih.govrsc.org |

| 1,3-Dipolar Cycloaddition | Halogenoximes, vinylphosphonates | 3,5- and 3,4-disubstituted isoxazoles | Control of regioselectivity by using a leaving group on the dipolarophile. rsc.org |

| Copper(I)-Catalyzed Cycloaddition | In situ generated nitrile oxides, terminal acetylenes | 3,5-disubstituted isoxazoles | Mild, one-pot, three-step procedure with good yields. organic-chemistry.org |

| Multi-step Synthesis | Terminal alkynes, n-BuLi, aldehydes, molecular iodine, hydroxylamine | 3,5-disubstituted isoxazoles | Highly regioselective one-pot method. nih.gov |

| Metal-Free [3+2] Cycloaddition | CF3-substituted alkenes, halogenoximes | 5-trifluoromethylisoxazoles | Regioselective and scalable synthesis. nih.gov |

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for the synthesis of isoxazoles.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. abap.co.innih.gov In the context of isoxazole synthesis, this has led to the development of protocols that utilize safer solvents, reduce energy consumption, and employ reusable catalysts. elifesciences.orgresearchgate.net

One approach is the use of alternative reaction media. For example, deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been successfully used for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles and isoxazolines. acs.org The DES can be reused multiple times without a significant drop in reaction yield. acs.org Water has also been employed as a green solvent for the synthesis of 3,5-disubstituted isoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, eliminating the need for a catalyst. nih.gov

Solvent-free reactions represent another green synthetic strategy. nih.gov The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved under solvent-free conditions using an agro-waste extract as a catalyst. nih.gov This method offers advantages such as high yields, short reaction times, and easy work-up. nih.gov Ultrasound irradiation has also been employed to promote the synthesis of isoxazole derivatives without the use of a catalyst, offering benefits like mild reaction conditions and high yields. nih.govpreprints.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including faster reaction rates, higher yields, and improved selectivity. abap.co.innih.govorganic-chemistry.org This technique has been widely applied to the synthesis of isoxazole derivatives. nveo.orgzenodo.org

For instance, a novel one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles utilizes microwave irradiation to significantly reduce reaction times from days to just 30 minutes, while also increasing yields and minimizing side products. organic-chemistry.org The reaction involves a Sonogashira coupling followed by a 1,3-dipolar cycloaddition of an in situ generated nitrile oxide. organic-chemistry.org

Microwave irradiation has also been used for the synthesis of 3-substituted bis-isoxazole ethers, where it improves reaction efficiency and regioselectivity. nih.gov In another example, isoxazole derivatives were synthesized from chalcones under microwave irradiation, which enhanced the reaction rate and led to better product yields compared to conventional heating. abap.co.in

The table below highlights the advantages of microwave-assisted synthesis for isoxazole derivatives.

| Reactants | Product | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (Microwave) |

| Acid chlorides, terminal alkynes, hydroximinoyl chlorides | 3,4,5-Trisubstituted isoxazoles | 30 minutes | Several days | Moderate to good organic-chemistry.org |

| Chalcones, hydroxylamine hydrochloride | Isoxazole derivatives | 10-15 minutes | Not specified | Improved yield abap.co.in |

| 1,3-Propanediones, hydroxylamine hydrochloride | 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives | 2.5 minutes | Not specified | 72% zenodo.org |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions. mdpi.com In isoxazole synthesis, various catalytic systems have been developed to improve yields and control regioselectivity.

Copper-catalyzed reactions are prominent in isoxazole synthesis. A copper-catalyzed [3 + 2] cycloaddition of alkynes with in situ generated nitrile oxides provides a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org Another copper-catalyzed method involves the intramolecular cyclization of propargylamines to form isoxazoles with good functional group compatibility. organic-chemistry.org

Gold catalysts have also been employed. For example, AuCl3 catalyzes the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in good to excellent yields. organic-chemistry.org A bimetallic system using both gold and scandium catalysts has been shown to mediate the reaction of ynones with 4,5-dihydro-1,2,4-oxadiazoles to form isoxazoles. thieme-connect.com

Hypervalent iodine compounds are used as environmentally benign reagents in catalytic intramolecular oxidative cycloadditions of alkyne- or alkene-tethered aldoximes to yield fused isoxazoles. mdpi.com Amine-functionalized cellulose (B213188) has been used as a green and efficient catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones under aqueous conditions at room temperature. mdpi.com

Investigation of Regioselectivity and Stereoselectivity in Reaction Pathways

The control of regioselectivity and stereoselectivity is a fundamental aspect of synthesizing complex molecules like isoxazole derivatives.

Regioselectivity in isoxazole synthesis is often achieved by carefully choosing the reaction partners and conditions. nih.gov The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an unsymmetrical alkyne or alkene can potentially lead to two different regioisomers. The outcome is influenced by both electronic and steric factors of the substituents on both the dipole and the dipolarophile. organic-chemistry.org For example, in the synthesis of 3,4,5-substituted isoxazoles via a microwave-assisted one-pot method, excellent regioselectivity was observed, yielding a single isomer in each case. organic-chemistry.org Similarly, the synthesis of 3,5-disubstituted isoxazoles from the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide proceeds with high regioselectivity. organic-chemistry.org

Stereoselectivity becomes important when chiral centers are present in the starting materials or are formed during the reaction. A notable example is the synthesis of chiral isoxazole-dispirobisoxindoles through an asymmetric Michael addition followed by cyclization. thieme-connect.com This reaction, catalyzed by a chiral quinine (B1679958) derivative, proceeds with high regio- and stereoselectivity to produce complex molecules with three contiguous stereocenters. thieme-connect.com The steric effects between the reactants and the shielding effect of the catalyst are believed to control the stereochemical outcome. thieme-connect.com

Another example of stereocontrol is the synthesis of 4-hydroxylated 2-isoxazolines. A tandem nitroaldol reaction-cyclization sequence allows for the predictable formation of either trans or cis diastereoisomers. researchgate.net

Chemical Transformations and Reactivity of 5 Methylisoxazole 3,4 Dicarboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring is considered a π-excessive heterocycle, making it more susceptible to electrophilic substitution than pyridine. chemicalbook.com However, its reactivity is less than that of furan. chemicalbook.com The position of electrophilic attack is highly dependent on the nature and position of substituents on the ring. In unsubstituted isoxazole, electrophilic substitution preferentially occurs at the C4 position. reddit.com For 5-Methylisoxazole-3,4-dicarboxamide, the presence of two electron-withdrawing carboxamide groups at the C3 and C4 positions deactivates the ring towards electrophilic attack. Conversely, the electron-donating methyl group at the C5 position would direct electrophiles, but the adjacent deactivating groups significantly reduce the ring's nucleophilicity. Therefore, direct electrophilic substitution on the isoxazole ring of this compound is challenging and generally requires harsh conditions, which may lead to ring degradation. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally difficult unless activated by strong electron-withdrawing groups. The presence of a good leaving group is also crucial. While the dicarboxamide groups are electron-withdrawing, they are not typically good leaving groups. However, if a suitable leaving group, such as a nitro group, were present at the C3 or C5 position, nucleophilic substitution would be more feasible. rsc.org For instance, studies on 5-nitroisoxazoles have demonstrated efficient SNAr reactions with various nucleophiles. researchgate.netrsc.org

Functional Group Interconversions of the Dicarboxamide Moieties

The dicarboxamide groups at the C4 and C5 positions are key sites for chemical modification. These functional groups can undergo a variety of interconversions, allowing for the synthesis of a diverse range of derivatives. ub.eduvanderbilt.edu

One of the most common transformations is the hydrolysis of the amides to the corresponding dicarboxylic acid, 5-methylisoxazole-3,4-dicarboxylic acid. This reaction is typically achieved under acidic or basic conditions with heating. For example, a related compound, ethyl-5-methylisoxazole-4-carboxylate, has been successfully hydrolyzed to 5-methylisoxazole-4-carboxylic acid using 60% aqueous sulfuric acid. google.com

The dicarboxamide moieties can also be reduced to the corresponding diamines. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are generally required for this transformation, as amides are relatively unreactive towards milder reducing agents. imperial.ac.uk The resulting diamino-isoxazole derivative would be a valuable building block for further synthetic elaborations.

Dehydration of the primary amide groups can lead to the formation of dinitriles. This transformation is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). vanderbilt.edu

Ring Opening and Rearrangement Reactions of the Isoxazole Heterocycle

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. This susceptibility to cleavage makes isoxazoles useful synthetic intermediates for the preparation of other acyclic and heterocyclic systems. chemicalbook.com

Reductive cleavage of the N-O bond is a common ring-opening pathway. This can be achieved using catalytic hydrogenation (e.g., with H2/Pd/C) or with reducing agents like samarium iodide. This process typically yields an enaminone or a related β-amino-α,β-unsaturated carbonyl compound.

Base-catalyzed ring-opening and rearrangement reactions are also known for isoxazoles. acs.org The specific outcome depends on the substitution pattern of the isoxazole. For instance, treatment of certain isoxazoles with a base can lead to rearrangement to other heterocyclic systems like oxazoles or pyridines. beilstein-journals.orgrsc.org In some cases, base treatment can induce a Boulton–Katritzky rearrangement. beilstein-journals.org

Photochemical rearrangements of isoxazoles have also been reported. nih.govacs.org Irradiation with UV light can induce homolysis of the N-O bond, leading to the formation of intermediates like acyl azirines, which can then rearrange to form oxazoles or other products. nih.govacs.org

Furthermore, ring-opening fluorination of isoxazoles has been achieved using electrophilic fluorinating agents like Selectfluor, yielding α-fluorocyanoketones. organic-chemistry.orgacs.orgresearchgate.net

Derivatization at the 5-Methyl Group

The methyl group at the C5 position, while generally less reactive than the dicarboxamide groups, can also be a site for derivatization. The acidity of the methyl protons is slightly increased due to the adjacent electron-withdrawing isoxazole ring.

Halogenation of the methyl group, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or UV light). The resulting halomethyl derivative can then serve as a precursor for a variety of nucleophilic substitution reactions.

Oxidation of the methyl group to a carboxylic acid can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. This would yield isoxazole-3,4,5-tricarboxylic acid derivatives.

Condensation reactions with aldehydes or ketones can occur at the methyl group if a strong base is used to generate the corresponding carbanion. This would allow for the extension of the carbon chain at the C5 position.

Chemo- and Regioselective Reactions of Substituents

The presence of multiple functional groups in this compound raises the possibility of chemo- and regioselective transformations. youtube.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.

In the case of this compound, the two carboxamide groups at the C3 and C4 positions may exhibit different reactivities. It has been shown in the related dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate that the C4 and C5 carbomethoxy groups can be differentially derivatized to carboxamides by carefully controlling stoichiometry and reaction conditions. nih.gov This suggests that selective hydrolysis or other transformations of one of the carboxamide groups in this compound might be achievable.

The choice of reagents and reaction conditions is critical for achieving selectivity. For example, a mild reducing agent might selectively reduce one functional group while leaving others intact. Similarly, steric hindrance around one of the reaction sites could lead to preferential reaction at the less hindered position. The development of selective transformations is a key area of research in the synthesis of complex molecules. rsc.orgrsc.orgthieme-connect.comrsc.org

Data Tables

Table 1: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Product Functional Group |

| 3,4-Dicarboxamide | Acid or Base, H₂O, Δ | 3,4-Dicarboxylic Acid |

| 3,4-Dicarboxamide | LiAlH₄ | 3,4-Di(aminomethyl) |

| 3,4-Dicarboxamide | P₂O₅ or SOCl₂ | 3,4-Dinitrile |

| 5-Methyl | NBS, AIBN/Δ | 5-(Bromomethyl) |

| 5-Methyl | KMnO₄ or H₂CrO₄ | 5-Carboxylic Acid |

Detailed Spectroscopic Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and public-domain resources, detailed experimental data for the advanced spectroscopic characterization and structural elucidation of the chemical compound This compound is not available.

While the compound is listed in several chemical supplier catalogs, indicating its synthesis is possible, the specific research findings and raw data required to populate the requested article sections are not published in accessible scientific literature. The searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (HMBC, HSQC, COSY), high-resolution mass spectrometry (HRMS), and fragmentation pathway analysis for this specific molecule did not yield any concrete experimental results.

Information is available for structurally related compounds, such as 5-methylisoxazole-3-carboxylic acid, 5-methylisoxazole-4-carboxylic acid, and various other derivatives. researchgate.netsigmaaldrich.comresearchgate.net However, spectroscopic data is highly specific to the exact molecular structure, and data from related molecules cannot be used to accurately describe this compound.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline and strict content inclusions without access to the necessary primary research data.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This process provides a fragmentation fingerprint that is unique to the compound's structure.

In a hypothetical MS/MS analysis of 5-Methylisoxazole-3,4-dicarboxamide, the precursor ion (likely [M+H]⁺ or [M+Na]⁺) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would be expected to reveal characteristic losses corresponding to the amide and methyl functionalities, as well as cleavage of the isoxazole (B147169) ring.

Hypothetical Tandem Mass Spectrometry Data for this compound

| Precursor Ion (m/z) | Fragmentation Condition | Major Product Ions (m/z) | Postulated Neutral Loss |

| [M+H]⁺ | CID | Data not available | NH₃ (Amide group) |

| Data not available | CO (Carbonyl group) | ||

| Data not available | CONH₂ (Carboxamide group) | ||

| Data not available | CH₃CN (from ring cleavage) |

This table is populated with hypothetical data based on the expected fragmentation of the title compound. No experimental data has been found in the reviewed literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the two amide groups. The isoxazole ring would also exhibit unique stretching and bending vibrations. A study on various 5-methylisoxazole-3-carboxamide (B1215236) derivatives has reported IR absorption bands, but specific data for the 3,4-dicarboxamide is not provided. researchgate.net

Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amide | ~3400-3200 (two bands) |

| C-H Stretch | Methyl (CH₃) | ~2960-2850 |

| C=O Stretch (Amide I) | Carboxamide | ~1680-1630 (two bands) |

| N-H Bend (Amide II) | Primary Amide | ~1640-1550 |

| C=N Stretch | Isoxazole Ring | ~1600-1550 |

| C-N Stretch | Amide | ~1400 |

| C-O Stretch | Isoxazole Ring | ~1300-1200 |

This table is based on established IR correlation charts and data from related compounds. Specific experimental data for this compound is not available.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

To date, no published single-crystal X-ray diffraction data for this compound has been found. However, the crystal structure of the related compound, 5-Methylisoxazole-4-carboxylic acid, has been determined. This analysis revealed a planar isoxazole ring and provided detailed geometric parameters. It is anticipated that the isoxazole ring in this compound would also be planar, with the two carboxamide groups likely oriented at an angle to the ring to minimize steric hindrance. The crystal packing would be expected to be dominated by hydrogen bonding between the amide groups of adjacent molecules.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Length (C=O) | ~1.23 - 1.25 Å |

| Bond Length (C-N, amide) | ~1.32 - 1.34 Å |

| Bond Length (N-O, isoxazole) | ~1.41 - 1.43 Å |

| Bond Length (C-C, isoxazole) | ~1.39 - 1.44 Å |

| Bond Angle (O-C-C, ring) | ~108 - 112° |

| Bond Angle (C-N-O, ring) | ~105 - 109° |

This table presents hypothetical data based on the known crystal structure of 5-Methylisoxazole-4-carboxylic acid and general crystallographic parameters for similar functional groups. No experimental data for the title compound is currently available.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

There are no specific molecular docking studies reported in the searched literature that use 5-Methylisoxazole-3,4-dicarboxamide as the ligand to investigate its binding affinity or interaction with any biological target. Studies on related isoxazole (B147169) carboxamides have been performed, but their results are specific to the distinct derivatives synthesized and tested. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Development of Predictive Models for Molecular Interaction Potency

Predictive computational models are essential for estimating how strongly a molecule might bind to a biological target. For derivatives of the related 3-aryl-5-methyl-isoxazole-4-carboxamide, docking-based virtual screening has been employed to identify potential agonists for targets like hypoxia-inducible factor-2α (HIF-2α). researchgate.net This process involves computationally placing vast numbers of molecules into the active site of a protein to predict binding affinity. Further refinement of these predictions often involves molecular dynamics simulations, which model the movement of atoms over time to assess the stability of the molecule-protein complex and understand the mechanism of action, such as allosteric enhancement of protein dimerization. researchgate.net

Identification of Key Structural Features Dictating Molecular Recognition

Molecular modeling simulations help identify which parts of a molecule are critical for binding to a target. For instance, in studies of 5-methylisoxazole (B1293550) derivatives, the isoxazole ring itself often serves as a central scaffold. nih.gov The specific orientation and nature of substituent groups are paramount. In the case of 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives, modeling was used to explore the binding modes within the active sites of proteins like trypsin and bovine serum albumin. jocpr.com Such studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern molecular recognition. Without experimental or computational data on this compound, one can only hypothesize that the two carboxamide groups would offer multiple points for hydrogen bonding, significantly influencing its recognition profile.

Structure-Activity Relationship (SAR) Analysis

SAR analysis links the chemical structure of a compound to its biological effect. This is a cornerstone of drug discovery and is heavily reliant on synthesizing and testing numerous derivatives.

Elucidation of Pharmacophoric Requirements for Specific Molecular Recognition Events

A pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target. For a series of N-(5-methyl-isoxazol-3-yl) benzenesulfonamide (B165840) derivatives, design and synthesis were aimed at inhibiting human carbonic anhydrase isoenzymes. nih.gov Although most compounds showed weak inhibition, the study provided insights into the structural requirements for this class of inhibitors, suggesting they could serve as leads for future development. nih.gov The specific pharmacophoric requirements for any target of this compound remain unelucidated due to the lack of research.

Computer-Aided Retrosynthetic Design for Novel Derivatives

Computer-aided retrosynthesis is a method where a target molecule is recursively broken down into simpler, commercially available precursors. This can guide the efficient laboratory synthesis of novel compounds. While no specific retrosynthetic designs for this compound derivatives are published, the synthesis of its parent structure, 5-Methylisoxazole-3,4-dicarboxylic acid, is documented. The synthesis of related carboxamide derivatives typically involves activating the corresponding carboxylic acid (e.g., by converting it to a carbonyl chloride) and then reacting it with a desired amine. researchgate.net A similar approach could theoretically be applied to the dicarboxylic acid precursor to generate a library of this compound derivatives for screening.

Mechanistic Studies of Molecular Interactions

Elucidation of Molecular Binding Mechanisms (e.g., Enzyme-Ligand Interactions, Receptor Agonism)

The binding mechanisms of isoxazole (B147169) derivatives have been elucidated through various studies, including enzyme inhibition assays and receptor binding analyses. For instance, a series of 5-methylisoxazole-carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies revealed that these compounds can bind within the active site of both COX-1 and COX-2. nih.gov The 5-methylisoxazole (B1293550) ring, in conjunction with other substituents, plays a crucial role in orienting the molecule within the enzyme's binding pocket to establish key interactions. nih.gov

In the context of receptor agonism, 3-aryl-4-isoxazolecarboxamides have been identified as potent agonists of the TGR5 G-protein coupled receptor, which is a target for metabolic disorders. nih.gov Furthermore, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in pain and neurological disorders. nih.gov Electrophysiological studies have demonstrated that these compounds can significantly inhibit AMPA receptor activity and alter their gating properties. nih.gov The spatial arrangement of the phenyl and isoxazole rings is critical for effective binding within the receptor's pocket. nih.gov

While direct evidence for 5-Methylisoxazole-3,4-dicarboxamide is pending, the dicarboxamide functional groups would be expected to form specific hydrogen bonds with amino acid residues in an enzyme active site or a receptor binding domain, thereby anchoring the molecule and contributing to its binding affinity and selectivity.

Allosteric Modulation and Conformational Effects on Biological Macromolecules

The isoxazole scaffold has been successfully employed in the design of allosteric modulators. As mentioned, trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt, a promising target for autoimmune diseases. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. The isoxazole core in these compounds provides a rigid platform for the appended functional groups that engage with the allosteric pocket.

The binding of isoxazole-4-carboxamide derivatives to AMPA receptors also suggests the induction of conformational changes. These compounds were found to profoundly alter the biophysical gating properties of both homomeric and heteromeric receptor subunits, including their deactivation and desensitization kinetics. nih.gov Such alterations in receptor kinetics are a hallmark of allosteric modulation, where the binding of the ligand influences the conformational transitions of the receptor between its different functional states.

Given the presence of two carboxamide groups, this compound would have the potential to engage in multiple hydrogen bonding interactions within an allosteric site, potentially leading to significant conformational changes in the target macromolecule and potent modulation of its function.

Kinetic and Thermodynamic Aspects of Molecular Recognition and Complex Formation

The kinetics and thermodynamics of molecular recognition provide a quantitative understanding of the binding process. Kinetic parameters, such as the half-maximal inhibitory concentration (IC50), offer a measure of a compound's potency. For example, in studies of isoxazole-carboxamide derivatives as COX inhibitors, IC50 values were determined to quantify their inhibitory activity against COX-1 and COX-2. nih.gov One potent derivative, A13, exhibited an IC50 of 13 nM against COX-2. nih.gov Similarly, isoxazole-carboxamide derivatives targeting melanoma cells showed IC50 values in the micromolar to nanomolar range. nih.gov

Thermodynamic parameters, including the binding constant (Ka), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide deeper insights into the forces driving complex formation. While detailed thermodynamic studies on this compound are not available, studies on other small molecule-protein interactions can serve as a reference. For example, the binding of coumarin (B35378) derivatives to human serum albumin has been characterized thermodynamically, revealing binding constants in the range of 10^5 M^-1 and negative Gibbs free energy changes, indicating a spontaneous binding process. nih.gov

The thermal stabilization of a protein upon ligand binding can also provide thermodynamic information. In the study of allosteric RORγt modulators, the most potent isoxazole derivatives showed a significant increase in the melting temperature of the protein, indicating a high binding affinity and stabilization of the protein-ligand complex. nih.gov

For this compound, the two carboxamide groups would be expected to contribute significantly to the enthalpic component of binding through strong hydrogen bonds. The pre-organized nature of the scaffold could also lead to a favorable entropic contribution by minimizing the loss of conformational freedom upon binding.

Interactive Data Table: Inhibitory Activity of Isoxazole-Carboxamide Derivatives against COX Enzymes

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | COX-1 | 64 | 4.63 |

| A13 | COX-2 | 13 | 4.63 |

Data sourced from a study on isoxazole-carboxamide derivatives as COX inhibitors. nih.gov

Interactive Data Table: Anticancer Activity of Isoxazole-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 2a | B16F1 | 7.55 - 40.85 |

| 2a | Colo205 | 7.55 - 40.85 |

| 2a | HepG2 | 7.55 - 40.85 |

| 2a | HeLa | 7.55 - 40.85 |

| 2e | B16F1 | 0.079 |

Data sourced from a study on the anticancer properties of phenyl-isoxazole-carboxamide derivatives. nih.gov

Advanced Analytical Methodologies for Compound Characterization and Quantification

Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of isoxazole (B147169) derivatives like 5-Methylisoxazole-3,4-dicarboxamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for the analysis of non-volatile and thermally sensitive compounds. For isoxazole derivatives, which include various carboxamides and carboxylic acids, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. sielc.comnih.gov The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.gov

For the mass spectrometric detection to be compatible, mobile phase modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the protonated molecular ion [M+H]⁺. nih.govacs.org Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov In the analysis of related isoxazole compounds, LC-MS has been successfully used to identify and characterize derivatives, confirming their molecular weight and structure. researchgate.netnih.gov

Interactive Table: Typical LC-MS Parameters for Isoxazole Derivative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | Liquid Chromatography (LC) | Separates the compound from a mixture. |

| Column | C18 (e.g., XB-C18, Zorbax Eclipse Plus C18) nih.govnih.gov | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid nih.gov | Elutes the compound from the column. |

| Flow Rate | 0.2 - 1.0 mL/min sielc.comnih.gov | Controls the speed of separation. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov | Generates charged ions from the compound. |

| Detection | Mass Spectrometry (MS) | Detects ions based on mass-to-charge ratio. |

| MS Mode | Full Scan or Multiple Reaction Monitoring (MRM) nih.gov | Provides molecular weight or targeted quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) is more suitable for volatile and thermally stable compounds. While the dicarboxamide structure of the target compound may present challenges for direct GC analysis due to its polarity and lower volatility, derivatization can be employed. This process converts the analyte into a less polar and more volatile derivative, making it amenable to GC-MS analysis. Although specific applications for this compound are not prevalent in available literature, the analysis of related small heterocyclic molecules often utilizes this approach. mdpi.com

Development of Quantitative Analytical Methods for Purity and Identity Confirmation

Establishing robust quantitative methods is essential for determining the purity of this compound and confirming its identity, particularly in bulk manufacturing and formulation development.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment. The method's validity is established by demonstrating its linearity, accuracy, precision, and specificity. For a quantitative method, a calibration curve is generated by analyzing a series of standard solutions of known concentrations. The linearity of a method for a related compound, 5-aminoimidazole-4-carboxamide, was established over a range of 20 to 2000 ng/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. mdpi.com

Identity is confirmed by comparing the retention time of the main peak in the sample chromatogram with that of a certified reference standard. Peak purity analysis, often performed with a photodiode array (PDA) detector, can further confirm that the chromatographic peak is not co-eluting with any impurities.

Mass spectrometry provides definitive identity confirmation through high-resolution mass spectrometry (HRMS), which can determine the elemental composition of the molecule by measuring its mass with very high accuracy (e.g., within 1 ppm error). nih.govnih.gov

Interactive Table: Key Parameters for a Quantitative HPLC Method

| Validation Parameter | Description | Example Finding for Related Compounds |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Linear range of 20-2000 ng/mL was achieved for 5-aminoimidazole-4-carboxamide. nih.gov |

| Accuracy | The closeness of test results to the true value. | Often expressed as percent recovery of a known amount of spiked analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Inter- and intra-assay RSD were below 5.90% and 5.65% respectively. nih.gov |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Confirmed by peak purity analysis and absence of interference at the analyte's retention time. |

| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | An LOQ of 20 ng/mL was reported for a similar compound in plasma. nih.gov |

Application of Advanced Spectroscopy in Mixture Analysis

When this compound is present in a mixture, such as a reaction medium or a final product formulation, advanced spectroscopic techniques are vital for its characterization without requiring prior separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) is one of the most powerful tools for structural elucidation. In a mixture, specific signals in the NMR spectrum can be assigned to the protons and carbons of this compound, allowing for its unambiguous identification. For instance, the ¹H-NMR spectrum of a related 5-methylisoxazole (B1293550) derivative would show a characteristic singlet for the methyl group (CH₃) protons around 2.30-2.66 ppm and signals for the amide (NH) protons. researchgate.netnih.gov The ¹³C-NMR spectrum would similarly show distinct signals for the isoxazole ring carbons, the methyl carbon, and the carbonyl carbons of the amide groups. nih.gov These techniques are instrumental in confirming the successful synthesis of isoxazole derivatives. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy can identify the functional groups present in the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amide groups (around 3500-3300 cm⁻¹), C=O stretching of the amide carbonyls (around 1720-1645 cm⁻¹), and C=N stretching of the isoxazole ring (around 1580 cm⁻¹). researchgate.net The presence and position of these bands can confirm the structure and can be used to monitor reactions.

These spectroscopic methods, when applied to mixtures, can provide a detailed molecular fingerprint, enabling researchers to identify components, assess their relative concentrations, and understand intermolecular interactions.

Q & A

Q. What are the established synthetic routes for 5-Methylisoxazole-3,4-dicarboxamide, and how can its purity be validated?

- Methodological Answer : A common approach involves oxidative cyclization of maleimide derivatives followed by ammonolysis to yield dicarboxamide derivatives. For example, ammonolysis of N-unsubstituted intermediates under controlled conditions (e.g., NH₃/MeOH, 60°C, 12 hours) can produce 5-aminoisothiazole-3,4-dicarboxamide analogs, a methodology adaptable to isoxazole systems .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Melting point analysis (e.g., mp 168–170°C for structural analogs like 5-methylisoxazole-3-carboxylic acid) and NMR (¹H/¹³C) can confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify protons on the isoxazole ring (δ 6.2–6.5 ppm) and carboxamide NH₂ groups (δ 5.8–6.3 ppm, broad).

- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and methyl groups (δ 10–15 ppm).

- FT-IR : Detect C=O stretches (~1670 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Mass Spectrometry : Exact mass (e.g., 214.0464 for related metabolites) ensures molecular formula accuracy .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Avoid humidity (>95% purity degrades at room temperature; analogs like methyl jasmonate-d5 require 0–6°C storage) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer :

- Step 1 : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for unambiguous structural confirmation).

- Step 2 : Re-examine reaction conditions; trace solvents (e.g., DMF) may cause shifts in NMR.

- Step 3 : Compare with literature analogs (e.g., 3-methylisoxazole-5-carboxylic acid, CAS 4857-42-5) to identify substituent effects .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer :

- Catalysis : Use Pd/C or CuI for coupling steps (e.g., aryl halide intermediates).

- Reaction Time : Extend reflux durations (e.g., 15–24 hours for benzoxazole carboxylate analogs) to improve cyclization efficiency .

- Purification : Employ gradient column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) .

Q. How do structural modifications of this compound impact its bioactivity?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., methyl, methoxy) at the 5-position and test in bioassays. For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate targets MAPK pathways, suggesting dicarboxamide derivatives may interact with kinase domains .

- SAR Studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinases) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.